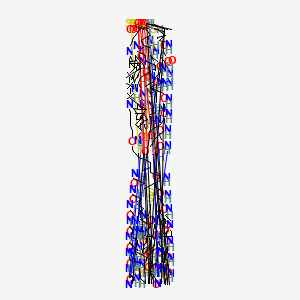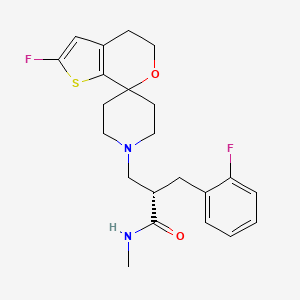
Spiro(piperidine-4,7'-(7H)thieno(2,3-C)pyran)-1-propanamide, 2'-fluoro-alpha-((2-fluorophenyl)methyl)-4',5'-dihydro-N-methyl-, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: NOP-1A is synthesized through a radiomethylation process. The synthesis involves the methylation of the (S)-N-desmethyl precursor with [11C]methyl iodide ([11C]CH3I). The precursor is dissolved in dimethylformamide (DMF) and treated with sodium hydride (NaH) under a nitrogen atmosphere. The reaction is followed by semi-preparative high-performance liquid chromatography (HPLC) purification .
Industrial Production Methods: The production of NOP-1A is automated using the GE TRACERlab™ FXC Pro synthesis module. The process includes the radiomethylation of the precursor, followed by purification and sterilization steps to ensure the compound is suitable for human use in PET imaging studies .
Analyse Des Réactions Chimiques
Types of Reactions: NOP-1A primarily undergoes radiomethylation reactions during its synthesis. The key reaction involves the methylation of the (S)-N-desmethyl precursor with [11C]methyl iodide.
Common Reagents and Conditions:
Reagents: (S)-N-desmethyl precursor, [11C]methyl iodide, sodium hydride, dimethylformamide.
Conditions: Nitrogen atmosphere, semi-preparative HPLC purification.
Major Products: The major product of the synthesis is [11C]NOP-1A, which is used for PET imaging of NOP receptors in the brain .
Applications De Recherche Scientifique
NOP-1A is extensively used in scientific research for imaging NOP receptors in the brain. Its applications include:
Neurological and Psychiatric Disorders: NOP-1A is used to study the role of NOP receptors in conditions such as chronic pain, migraine, anxiety, depression, and sleep disturbances.
Substance Use Disorders: NOP-1A is being investigated for its potential in treating alcohol use disorder and other substance use disorders.
Sleep Research: NOP-1A has shown promise in promoting non-rapid eye movement (non-REM) sleep in both rodents and humans.
Mécanisme D'action
NOP-1A binds with high affinity to the NOP receptor, a G protein-coupled receptor. Upon binding, it inhibits cyclic adenosine monophosphate (cAMP) production and calcium channel activity while stimulating potassium currents. This modulation of intracellular signaling pathways leads to various central nervous system effects, including pain modulation, anxiety reduction, and sleep regulation .
Similar Compounds:
Nociceptin/Orphanin FQ (N/OFQ): The endogenous ligand for the NOP receptor, sharing significant similarities with NOP-1A in terms of receptor binding and effects.
Sunobinop: A partial agonist at the NOP receptor, used in research for treating alcohol use disorder and promoting sleep
Uniqueness of NOP-1A: NOP-1A is unique due to its high affinity and selectivity for the NOP receptor, making it an excellent tool for PET imaging studies. Its ability to provide detailed imaging of NOP receptor distribution and activity in the brain sets it apart from other compounds .
Propriétés
Numéro CAS |
1283095-70-4 |
|---|---|
Formule moléculaire |
C22H26F2N2O2S |
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(2S)-2-[(2-fluorophenyl)methyl]-3-(2-fluorospiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)-N-methylpropanamide |
InChI |
InChI=1S/C22H26F2N2O2S/c1-25-21(27)17(12-15-4-2-3-5-18(15)23)14-26-9-7-22(8-10-26)20-16(6-11-28-22)13-19(24)29-20/h2-5,13,17H,6-12,14H2,1H3,(H,25,27)/t17-/m0/s1 |
Clé InChI |
MZBCQWLYUQJXKA-KRWDZBQOSA-N |
SMILES isomérique |
CNC(=O)[C@@H](CC1=CC=CC=C1F)CN2CCC3(CC2)C4=C(CCO3)C=C(S4)F |
SMILES canonique |
CNC(=O)C(CC1=CC=CC=C1F)CN2CCC3(CC2)C4=C(CCO3)C=C(S4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-7-[(4-ethylpiperazin-1-yl)-pyridin-3-ylmethyl]quinolin-8-ol;2,2,2-trifluoroacetic acid](/img/structure/B10815345.png)
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B10815349.png)
![3-[[7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B10815350.png)
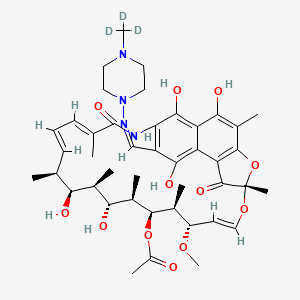
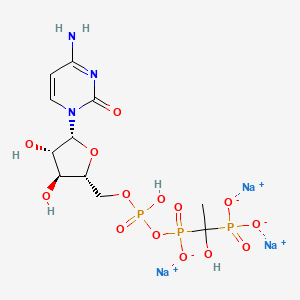
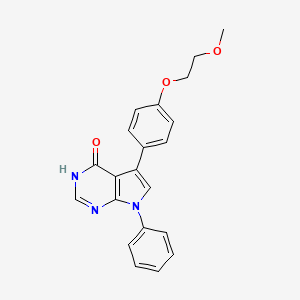

![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B10815377.png)


![[(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815397.png)
